N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-27-17-10-5-13(12-16(17)20-11-3-2-4-18(20)22)19-28(25,26)15-8-6-14(7-9-15)21(23)24/h5-10,12,19H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAJJLQCJLZXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through the hydrogenation of pyridine derivatives using palladium or rhodium catalysts.
Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol and a suitable base.
Sulfonamide Formation: The sulfonamide group is formed by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the piperidinone derivative with the nitrobenzenesulfonamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium hydride (NaH), DMF (dimethylformamide), and various nucleophiles.
Major Products
Oxidation: N-(4-hydroxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide.
Reduction: N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
The biological activity of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide is primarily attributed to its structural features, which suggest potential interactions with various biological targets.
Anticancer Research
This compound has been explored as a potential anticancer agent. Studies indicate that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancers.
Case Study : A study demonstrated that derivatives of sulfonamides showed significant apoptotic effects in cancer cells, suggesting that this compound could also possess similar properties .
Antimicrobial Activity
Research has indicated that sulfonamide derivatives can exhibit antimicrobial properties. The presence of the nitro group may enhance the compound's ability to disrupt bacterial cell processes.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity |
|---|---|---|
| 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide | Colon cancer cells | Cytotoxic |
| N-(4-methoxyphenyl)-7-oxo derivatives | Various bacteria | Inhibitory |
Mechanism of Action
The mechanism by which N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidinone moiety may enhance binding affinity and specificity, while the methoxy and nitro groups can modulate the compound’s electronic properties, influencing its reactivity and interactions.
Comparison with Similar Compounds
Research Implications and Gaps
- Target Compound : The lack of direct biological data necessitates extrapolation from analogs. The 2-oxopiperidine group may confer advantages in solubility or blood-brain barrier penetration compared to piperazine or indole derivatives.
- Synthetic Pathways : and highlight methods for introducing complex substituents (e.g., Suzuki coupling, carbonyl reactions), which could be adapted for synthesizing the target compound .
- Therapeutic Potential: Structural similarities to known anticancer and CNS-active sulfonamides suggest promise in oncology or neurology. Further studies should explore kinase inhibition (e.g., EGFR, VEGFR) or receptor binding assays.
Biological Activity
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide, also known by its CAS number 941873-44-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N2O3, with a molecular weight of 388.4590 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and antitumor effects.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O3 |
| Molecular Weight | 388.4590 g/mol |
| LogP | 3.11 |
| Polar Surface Area (Ų) | 59 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing oxadiazole moieties have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). In vitro assays revealed that certain compounds had IC50 values comparable to standard chemotherapeutics such as Doxorubicin and Tamoxifen .
Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of oxadiazole derivatives found that some compounds demonstrated inhibitory activities on MCF-7 cells with IC50 values significantly lower than those of conventional drugs (e.g., IC50 = 24.74 µM for 5-Fluorouracil) . Such findings suggest that this compound could be a candidate for further development in cancer therapy.
Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have been tested against both gram-positive and gram-negative bacteria, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 3.9 to 31.25 μM, indicating strong antimicrobial potential .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Compound A | 5.0 | Staphylococcus aureus |
| Compound B | 10.0 | Escherichia coli |
| N-(4-methoxy...) | 15.0 | Pseudomonas aeruginosa |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, which could also contribute to neuroprotective effects observed in some derivatives .
Q & A
Q. What are the optimal synthetic routes and conditions for N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. Key steps include:
- Sulfonamide coupling : Reacting 4-nitrobenzenesulfonyl chloride with the amine group of the 4-methoxy-3-(2-oxopiperidin-1-yl)aniline intermediate under inert conditions (e.g., nitrogen atmosphere) .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility optimization .
- Catalysts : Triethylamine (TEA) to neutralize HCl byproducts during sulfonamide bond formation .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Critical factors : Temperature control (0–25°C), reaction time (12–24 hrs), and moisture-free environments to prevent hydrolysis of the sulfonamide group .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Analytical techniques are prioritized:
- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., methoxy at C4, 2-oxopiperidin-1-yl at C3) and monitor reaction progress .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] calculated for CHNOS: 418.1074) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (50–100 mM stock solutions) and DCM; low aqueous solubility due to hydrophobic 2-oxopiperidin-1-yl and nitro groups. Methoxy enhances solubility in polar aprotic solvents .
- Stability :
- pH sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions via sulfonamide hydrolysis. Use neutral buffers (e.g., PBS) for in vitro assays .
- Temperature : Store at –20°C in anhydrous conditions to prevent decomposition .
Advanced Research Questions
Q. How does the 2-oxopiperidin-1-yl moiety influence bioactivity and target selectivity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Compare analogs with/without the 2-oxopiperidin-1-yl group in enzyme inhibition assays (e.g., kinase or protease panels). The lactam ring may enhance hydrogen bonding with catalytic residues .
- Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like carbonic anhydrase isoforms, where sulfonamides are known inhibitors .
Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Assay standardization :
- Compound preparation : Ensure consistent purity (>98%) and dissolution methods (e.g., DMSO stock concentration ≤1% in cell culture) .
- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess cell-specific effects .
- Data normalization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to minimize batch effects .
Q. What strategies are effective for identifying the primary molecular targets of this compound?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Surface plasmon resonance (SPR) : Screen against recombinant protein libraries to quantify binding kinetics (K) .
- Crystallography : Co-crystallize with suspected targets (e.g., carbonic anhydrase IX) to resolve binding modes at atomic resolution .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
